molecular formula C14H12N2 B1610929 3-Pyridin-4-ylmethyl-1H-indole CAS No. 5275-07-0

3-Pyridin-4-ylmethyl-1H-indole

Cat. No. B1610929
CAS RN: 5275-07-0
M. Wt: 208.26 g/mol
InChI Key: FJSLZLOJFONXCF-UHFFFAOYSA-N
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Description

3-Pyridin-4-ylmethyl-1H-indole , also known as indole-4-pyridylmethylamine , is a heterocyclic compound. Its chemical formula is C₁₁H₁₀N₂ . The indole moiety consists of a benzene ring fused with a pyrrole ring, forming a bicyclic structure with a nitrogen atom as a key component. This compound has attracted significant interest due to its diverse pharmacological properties.



Synthesis Analysis

The synthesis of 3-Pyridin-4-ylmethyl-1H-indole involves various techniques. Researchers have employed methods such as reduction of oxindole to create indole. The sulfonyl analogs of indole, often referred to as sulfa medicines, have gained attention for their strong antimicrobial actions. These compounds are synthesized primarily at the C-3 position and exhibit hydrophilic properties similar to the sulfonyl group.



Molecular Structure Analysis

The molecular structure of 3-Pyridin-4-ylmethyl-1H-indole comprises a fused benzene-pyrrole ring system. The nitrogen atom within the indole ring contributes to its biological activity. The compound’s melting point is approximately 52°C, and it boils around 253°C, resulting in a solid crystalline form.



Chemical Reactions Analysis

Indole derivatives have demonstrated a wide range of biological effects:



  • Anti-inflammatory : Some indole derivatives exhibit anti-inflammatory properties.

  • Antitubercular : Certain indole compounds have potential antitubercular activity.

  • Antidiabetic : Indole derivatives have been explored for their antidiabetic effects.

  • Antioxidant : Indole compounds may possess antioxidant properties.

  • Anticancer : Researchers have investigated indole derivatives as potential anticancer agents.

  • Antiviral : Indole-sulfonamide derivatives are considered suitable pharmacophores for drug design due to their substitution patterns and hydrophilic properties.



Physical And Chemical Properties Analysis


  • Melting Point : Approximately 52°C

  • Boiling Point : Around 253°C

  • Basicity : Indole is a relatively weak base due to the delocalization of the nitrogen lone pair within the indole ring.


Scientific Research Applications

Catalytic Applications

  • Singh et al. (2017) synthesized derivatives of 3-Pyridin-4-ylmethyl-1H-indole and explored their use as catalysts in various chemical reactions, such as the Suzuki–Miyaura coupling and allylation of aldehydes, demonstrating their potential as efficient catalysts in organic synthesis processes (Singh et al., 2017).

Optoelectronic and Charge Transfer Properties

  • Irfan et al. (2019) investigated the optoelectronic and charge transfer properties of compounds containing 3-Pyridin-4-ylmethyl-1H-indole, highlighting their potential use in organic semiconductor devices due to their favorable properties like hole reorganization energies and transfer integrals (Irfan et al., 2019).

Synthesis of Pyridine Derivatives

  • Gürdere et al. (2015) and Zhao et al. (2009) described methods for synthesizing various pyridine derivatives using 3-Pyridin-4-ylmethyl-1H-indole, which are important in pharmaceuticals and natural products, showcasing their importance in the preparation of biologically active compounds (Gürdere et al., 2015) (Zhao et al., 2009).

Crystal Structure Analysis

  • Vimala et al. (2015) and Ezhilarasi et al. (2016) conducted crystal structure analyses of compounds involving 3-Pyridin-4-ylmethyl-1H-indole, contributing to the understanding of their molecular structure and potential applications in material science (Vimala et al., 2015) (Ezhilarasi et al., 2016).

Medicinal Chemistry Applications

  • Cole et al. (2005) and Abdel-Magid (2017) explored the use of 3-Pyridin-4-ylmethyl-1H-indole derivatives in medicinal chemistry, particularly as ligands for receptors and inhibitors for certain enzymes, showing their significance in the development of therapeutic agents (Cole et al., 2005) (Abdel-Magid, 2017).

Corrosion Inhibition

  • Verma et al. (2016) investigated the use of 3-Pyridin-4-ylmethyl-1H-indole derivatives as corrosion inhibitors, showing their effectiveness in protecting metals from corrosion, especially in industrial applications (Verma et al., 2016).

Safety And Hazards

While indole derivatives show promise in drug development, safety considerations are essential. Researchers must assess toxicity, potential side effects, and drug interactions.


Future Directions

Continued research should focus on:



  • Structure-Activity Relationships : Investigate how modifications to the indole scaffold impact biological activity.

  • Pharmacokinetics : Understand absorption, distribution, metabolism, and excretion.

  • Clinical Trials : Evaluate the compound’s efficacy and safety in clinical settings.


properties

IUPAC Name

3-(pyridin-4-ylmethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-2-4-14-13(3-1)12(10-16-14)9-11-5-7-15-8-6-11/h1-8,10,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSLZLOJFONXCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573774
Record name 3-[(Pyridin-4-yl)methyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyridin-4-ylmethyl-1H-indole

CAS RN

5275-07-0
Record name 3-[(Pyridin-4-yl)methyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Xu, Y Xin, M Chen, M Ba, Q Guo, C Zhu… - European Journal of …, 2020 - Elsevier
From an aqueous decoction of the traditional Chinese medicine “ban lan gen” (the Isatis indigotica root), an antiviral natural product CI - 39 was isolated as an NNRTI (non-nucleoside …
Number of citations: 17 www.sciencedirect.com

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